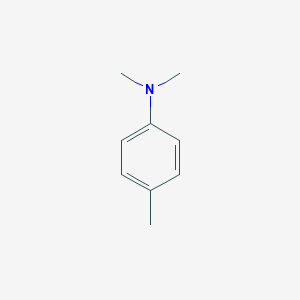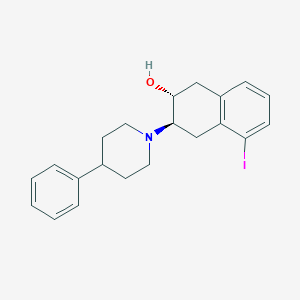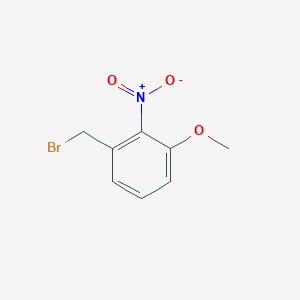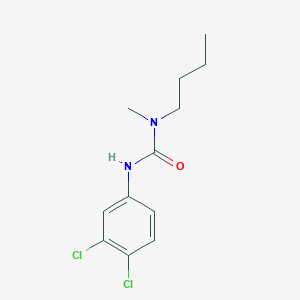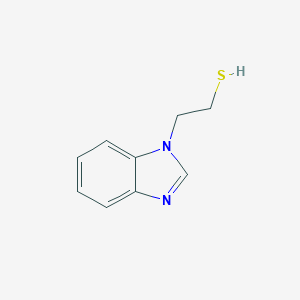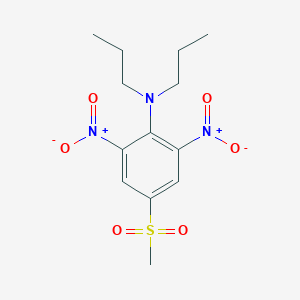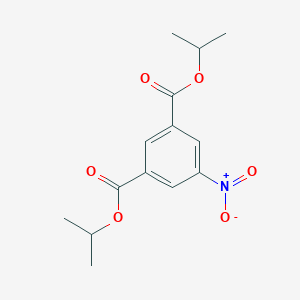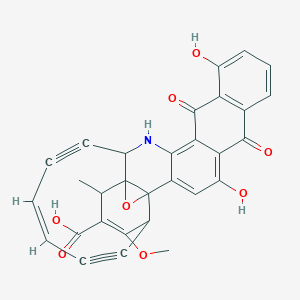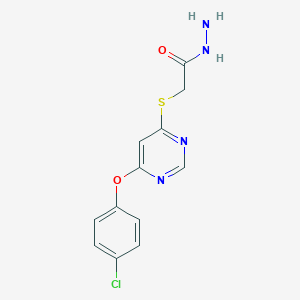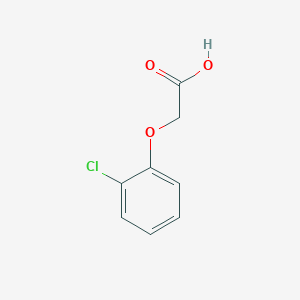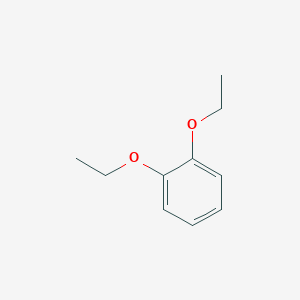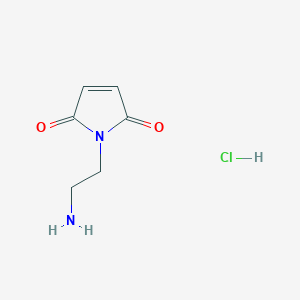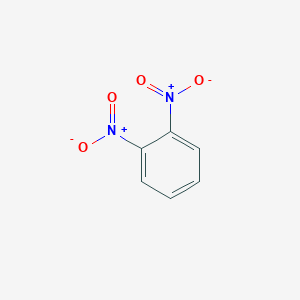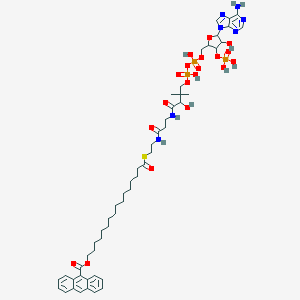
16-(9-Anthroyloxy)palmitoyl-coa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(9-Anthroyloxy)palmitoyl-coa, commonly known as Ant-PP, is a synthetic fluorescent probe used in various biochemical and physiological studies. It is a derivative of palmitoyl-CoA, which is an important molecule involved in fatty acid metabolism. Ant-PP has gained popularity in recent years due to its ability to track the movement and metabolism of fatty acids in living cells.
Mécanisme D'action
Ant-PP works by binding to fatty acids and entering cells through the same pathways as natural fatty acids. Once inside the cell, Ant-PP is metabolized in a similar manner to natural fatty acids. The fluorescent dye attached to Ant-PP allows researchers to track the movement and metabolism of fatty acids in living cells.
Effets Biochimiques Et Physiologiques
Ant-PP has been shown to have minimal effects on the biochemical and physiological processes of cells. It is metabolized in a similar manner to natural fatty acids and does not interfere with cellular processes. Ant-PP has been shown to have no toxic effects on cells and is well tolerated in in vitro and in vivo experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Ant-PP has several advantages for lab experiments. It is a non-toxic, fluorescent probe that can be easily detected in living cells. It allows researchers to track the movement and metabolism of fatty acids in real-time. Ant-PP can be used in a variety of cell types and is compatible with various experimental conditions. However, there are also limitations to using Ant-PP in lab experiments. The synthesis of Ant-PP is a complex process that requires specialized equipment and expertise. Ant-PP is also relatively expensive compared to other fluorescent probes.
Orientations Futures
For research involving Ant-PP include studying the role of fatty acids in various diseases, developing new fluorescent probes, and developing new methods for synthesizing Ant-PP.
Méthodes De Synthèse
Ant-PP is synthesized by coupling the fluorescent dye, 9-anthracenecarboxylic acid, with palmitoyl-CoA through a condensation reaction. The resulting product is a fluorescent probe that can be easily detected and tracked in living cells. The synthesis of Ant-PP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Ant-PP has been widely used in various scientific research studies. It is commonly used to study the metabolism and movement of fatty acids in living cells. Ant-PP has also been used to study the role of fatty acids in various diseases such as cancer, obesity, and diabetes. It has been used in in vitro and in vivo experiments to track the uptake and utilization of fatty acids by cells. Ant-PP has also been used to study the effect of drugs and other compounds on fatty acid metabolism.
Propriétés
Numéro CAS |
129385-08-6 |
|---|---|
Nom du produit |
16-(9-Anthroyloxy)palmitoyl-coa |
Formule moléculaire |
C52H74N7O19P3S |
Poids moléculaire |
1226.2 g/mol |
Nom IUPAC |
[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68) |
Clé InChI |
CYKMXPZVKUFDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Synonymes |
16-(9-anthroyloxy)palmitoyl-CoA 16-(9-anthroyloxy)palmitoyl-coenzyme A coenzyme A, 16-(9-anthroyloxy)palmitoyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



